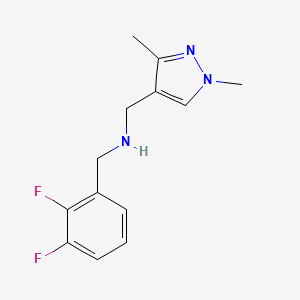

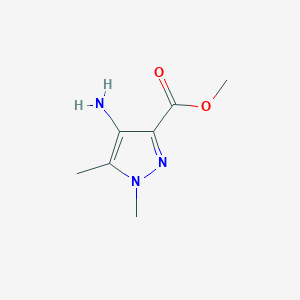

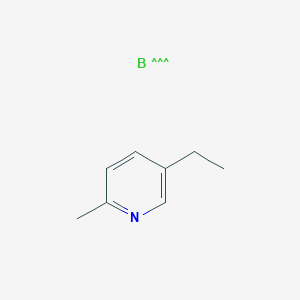

![molecular formula C11H10F3N3 B3197774 {4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine CAS No. 1006951-06-9](/img/structure/B3197774.png)

{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine

Vue d'ensemble

Description

“{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine” is an organic intermediate . It is a clear colorless to light yellow liquid .

Synthesis Analysis

The synthesis of “this compound” can be achieved by the reduction amination of trifluoromethylbenzaldehyde . More detailed synthesis methods and conditions may be found in specific chemical literature.Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, Fluorine-19 NMR can provide a wealth of molecular structure information as well as its associated chemical environment .Physical And Chemical Properties Analysis

“this compound” is a clear colorless to light yellow liquid . Its melting point is 43°C, boiling point is 79-82°C (15 mmHg), and density is 1.229 g/mL at 25°C (lit.) .Applications De Recherche Scientifique

Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds structurally related to {4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine, demonstrating good antimicrobial activity against several pathogens, comparable to standard drugs like ciprofloxacin and fluconazole. These findings suggest potential applications in the development of new antimicrobial agents (Kumar et al., 2012).

Treatment of Alzheimer's Disease : Kumar et al. (2013) investigated 3-aryl-1-phenyl-1H-pyrazole derivatives for their inhibitory properties against acetylcholinesterase and monoamine oxidase, enzymes relevant to Alzheimer's disease. The study found these compounds to be effective inhibitors, indicating potential therapeutic applications in Alzheimer's treatment (Kumar et al., 2013).

Pest Management : Wen et al. (2018) explored the use of glucose-fipronil conjugates with linkers structurally similar to this compound in pest management. They found that linker length significantly impacts the bioactivation rate by β-glucosidase, providing insights for designing more effective pro-pesticides (Wen et al., 2018).

Synthetic Methods : Research by Becerra et al. (2021) on a closely related compound, (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, highlights advances in synthetic methods at ambient temperatures. Such studies contribute to the development of more efficient and environmentally friendly synthetic pathways (Becerra et al., 2021).

Antimycobacterial Agents : Emmadi et al. (2015) synthesized a series of 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids and evaluated them for antimycobacterial activity. This research contributes to the development of new treatments for tuberculosis and other mycobacterial infections (Emmadi et al., 2015).

Propriétés

IUPAC Name |

[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)10-5-6-17(16-10)9-3-1-8(7-15)2-4-9/h1-6H,7,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHDIZKPEKLJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)N2C=CC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

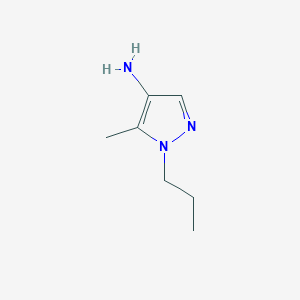

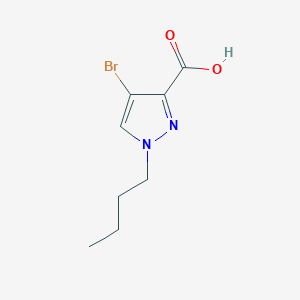

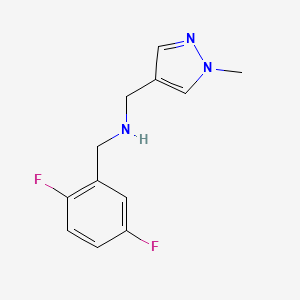

![{1-[(1-Methyl-1H-pyrazol-4-YL)methyl]piperidin-3-YL}methylamine](/img/structure/B3197711.png)

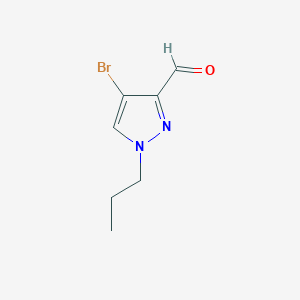

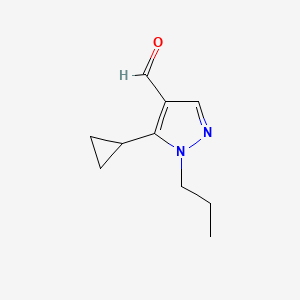

![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)

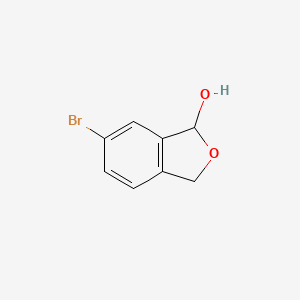

![(E)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B3197756.png)

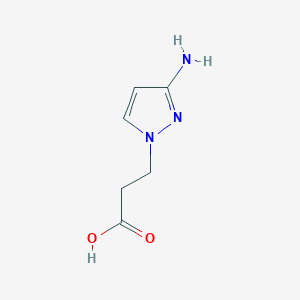

![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl chloride](/img/structure/B3197784.png)